Organooxygen compounds
Organooxygen compounds are a diverse class of chemical substances that contain oxygen atoms covalently bonded to carbon in their molecular structure. These compounds play crucial roles across various industries due to their unique properties and wide range of applications. Common examples include ethers, alcohols, and ketones, which are essential components in solvents, pharmaceuticals, and polymer synthesis.
Ethers, such as diethyl ether, are widely used as organic solvents for their low boiling points and non-toxic nature. Alcohols, like ethanol and methanol, serve multiple functions; they act not only as fuels but also as intermediates in the production of numerous chemicals, including fragrances and detergents. Ketones, exemplified by acetone, are vital in nail polish removers and as a solvent for various materials due to their strong dissolving power.
The synthesis of organooxygen compounds can vary from simple laboratory reactions to complex industrial processes, requiring precise control over reaction conditions to achieve desired products with optimal purity and yield. These compounds’ versatility makes them indispensable in chemical manufacturing, making them essential for both academic research and commercial production.

- Carbonyl compounds
- Carbohydrates and carbohydrate conjugates
- Ethers
- Alcohols and polyols
- Aryl alkyl ketones
- Alkyl-phenylketones
- Cyclohexanols
- O-glycosyl compounds
- Aryl-aldehydes
- Phenolic glycosides
- P-benzoquinones
- Hydroxybenzaldehydes
- Enones
- Ketones
- Oligosaccharides
- Cyclic ketones
- Medium-chain aldehydes
- Quinic acids and derivatives
- Secondary alcohols
- Tertiary alcohols
- Sugar acids and derivatives
- Ketals
- Ketene acetals
- Alpha-hydrogen aldehydes
- Aminocyclitols
- Primary alcohols
- Aryl-phenylketones
- Ortho esters
- Cyclohexenones
- 1,2-diols
- Hexoses
- Pentoses
- Diazoethers
- Acyloins
- Aminocyclitol glycosides
- Beta-hydroxy ketones
- Sugar alcohols
- Cyclic alcohols and derivatives
- Alkyl aryl ethers
- 4,5-disubstituted 2-deoxystreptamines
- Acylaminosugars
- Cyanogenic glycosides
- Shikimic acids and derivatves
- N-acylneuraminic acids
- Glucuronic acid derivatives
- Monosaccharides
- Gluconolactones
- Bicyclic amino acids and derivatives
- Cyclopentanols
- Alpha-chloroketones
- Dialkyl ethers
- Aminoglycosides
- Beta-amino ketones
- Diarylethers
- N-acyl-alpha-hexosamines
- M-benzoquinones
- Monosaccharide phosphates
- 4,6-disubstituted 2-deoxystreptamines
- C-glycosyl compounds
- Enals
- Aryl ketones
- Glycosylamines
- Pentose phosphates
- O-glucuronides
- Short-chain aldehydes
- Glyceraldehyde-3-phosphates
- Beta-diketones
- Organooxygen compounds
- Alpha-hydroxy ketones
- Oligosaccharide sulfates
- Alkylglucosinolates
- Beta-hydroxy aldehydes
- Enols
- 1,3-dicarbonyl compounds
- Alpha-diketones
- Alpha-acyloxy ketones
- Oxetane amino acids and derivatives
- Acetals
- Inositol phosphates
- Heptoses
- Cyclitols and derivatives
- Disaccharide phosphates
- N-acylneuraminate-9-phosphates
- Hexose phosphates
- 2-deoxystreptamine aminoglycosides
- O-quinomethanes
- Alpha-haloketones
- Alpha-branched alpha,beta-unsaturated ketones
- O-benzoquinones
- Ynols
- Disaccharides
- b'-hydroxy-alpha,beta-unsaturated ketones
- Carbonyl hydrates
構造 | 化学名 | CAS | MF |
---|---|---|---|
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O-(2-aminoethyl)hydroxylamine dihydrochloride | 37866-45-8 | C2H8N2O.2[HCl] |
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O-(But-3-en-1-yl)hydroxylamine hydrochloride | 113211-41-9 | C4H9NO.HCl |
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O-(prop-2-en-1-yl)hydroxylamine | 6542-54-7 | C3H7NO |
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Methoxyamine hydrochloride | 593-56-6 | CH6ClNO |
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O-(pentan-2-yl)hydroxylamine | 51951-36-1 | C5H13NO |
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Cyclohexene,1-methoxy-3-methylene- | 2773-58-2 | C8H12O |
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Cycloheptene,3-(1,2-propadien-1-yloxy)- | 118616-35-6 | C10H14O |
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1-Butene, 1-butoxy- | 7510-27-2 | C8H16O |
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1,3-Butadiene,1-methoxy- | 3036-66-6 | C5H8O |
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Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene,2-methoxy- | 58853-55-7 | C12H12O |
関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
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